Methyl 2-amino-3-(4-tert-butylphenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(4-tert-butylphenyl)propanoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of phenylalanine, an essential amino acid, and features a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of 4-tert-butylbenzaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like methanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-tert-butylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-amino-3-(4-tert-butylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(4-tert-butylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-phenylpropanoate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Methyl 2-amino-3-(4-methylphenyl)propanoate: Features a methyl group instead of a tert-butyl group, leading to variations in reactivity and stability.
Uniqueness
Methyl 2-amino-3-(4-tert-butylphenyl)propanoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-tert-butylphenyl)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3 |
InChI Key |
UJWHJQXDARGAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
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